1-(1H-Indol-3-yl)-2-iodo-ethanone

CAS No.: 57642-05-4

Cat. No.: VC8125555

Molecular Formula: C10H8INO

Molecular Weight: 285.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57642-05-4 |

|---|---|

| Molecular Formula | C10H8INO |

| Molecular Weight | 285.08 g/mol |

| IUPAC Name | 1-(1H-indol-3-yl)-2-iodoethanone |

| Standard InChI | InChI=1S/C10H8INO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2 |

| Standard InChI Key | AABAZUKHVXELTG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)CI |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)CI |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Architecture

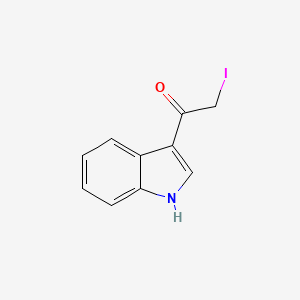

The systematic IUPAC name for this compound is 1-(1H-indol-3-yl)-2-iodoethanone, reflecting its indole core substituted with an iodoethanone group . The indole moiety consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ketone () and iodine substituents are positioned at the C1 and C2 atoms of the ethanone side chain, respectively (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.08 g/mol |

| InChI Key | AABAZUKHVXELTG-UHFFFAOYSA-N |

| SMILES Notation | C1=CC=C2C(=C1)C(=CN2)C(=O)CI |

The presence of the iodine atom introduces significant electrophilic character, making the compound reactive toward nucleophilic substitution and metal-catalyzed coupling reactions .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1-(1H-indol-3-yl)-2-iodo-ethanone typically involves halogenation of pre-formed indole ketones. A plausible route, inferred from methodologies applied to similar compounds , proceeds as follows:

-

Indole Protection: The indole nitrogen is protected using a triisopropylsilyl (TIPS) group to prevent undesired side reactions during subsequent steps .

-

Ketone Formation: Friedel-Crafts acylation introduces the ethanone moiety at the C3 position of the indole ring.

-

Iodination: The C2 position of the ethanone side chain is iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

Critical Reaction Parameters:

-

Temperature: Iodination reactions often require low temperatures (0–5°C) to minimize polyhalogenation.

-

Solvent: Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred .

Reactivity Profiles

The iodine atom in 1-(1H-indol-3-yl)-2-iodo-ethanone serves as a leaving group, enabling participation in cross-coupling reactions such as:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to form biaryl structures .

-

Buchwald-Hartwig Amination: Introduction of amine groups via palladium/ligand systems .

Table 2: Representative Reactions

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂ | Aryl-indole hybrids |

| Nucleophilic Substitution | NaN₃, DMF | Azido derivatives |

These transformations highlight the compound’s utility in constructing complex molecules for drug discovery .

Physical and Chemical Properties

Solubility and Stability

1-(1H-Indol-3-yl)-2-iodo-ethanone is sparingly soluble in water but dissolves readily in organic solvents such as DCM, THF, and dimethylformamide (DMF) . The iodine substituent renders the compound light-sensitive, necessitating storage in amber vials under inert atmospheres.

Thermal Behavior

Differential scanning calorimetry (DSC) data for related indole ketones indicate decomposition temperatures above 200°C . While specific thermograms for this compound are unreported, similar thermal stability is anticipated due to structural parallels.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The iodine atom’s versatility enables the compound to act as a precursor to kinase inhibitors and antimicrobial agents. For example, coupling with pyridine boronic acids yields hybrids with reported antitumor activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume